molecular formula C8H15N B3050704 3-Azabicyclo[3.3.1]nonane CAS No. 280-70-6

3-Azabicyclo[3.3.1]nonane

Cat. No. B3050704
CAS RN: 280-70-6
M. Wt: 125.21 g/mol
InChI Key: XAIUACHCJPWUEF-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonane is a structural motif common in many biologically significant indole-based natural products . It has been noticed that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .


Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields . The ring opening of bicycles is also a widely utilized tool to produce azabicyclo[3.3.1]nonanes .


Molecular Structure Analysis

The 3-azabicyclo[3.3.1]nonane skeletal system, which is easily constructed via a double Mannich reaction, has been known for some time . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .


Chemical Reactions Analysis

Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo nonane-1-carboxylates .

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis: 3-Azabicyclo[3.3.1]nonane derivatives can be synthesized from aromatic ketones, paraformaldehyde, and dimethylamine via a one-pot tandem Mannich annulation. This method provides a practical precursor for 3-Azabicyclo[3.3.1]nonane with good yields, up to 83% (Xiao Yi et al., 2018).

Chemical Properties and Reactions

  • Stereoselective Synthesis: A method for stereoselective synthesis of the 3-Azabicyclo[3.3.1]nonane skeleton has been developed, featuring techniques like ring-closing metathesis and intramolecular cyclopropanation (Kensuke Orihara et al., 2018).
  • Cascade Reaction Synthesis: A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones through a cascade reaction has been developed. This offers an efficient formation of the azabicyclo[3.3.1]nonane skeleton in a single chemical operation (Yinggang Duan et al., 2021).

Pharmaceutical Applications

  • Analgesic Activities: Certain 3-azabicyclo[3.3.1]nonane derivatives, such as 3-methyl-9β-alkoxy-9α-phenyl-3-azabicyclo[3.3.1]nonane, have shown promising analgesic activities. Additionally, some derivatives displayed marked local anesthetic action (E. Oki et al., 1970).
  • Antiarrhythmic Properties: 3-Selena-7-azabicyclo[3.3.1]nonane derivatives have been synthesized and some showed antiarrhythmic properties in anesthetized dogs with myocardial infarctions (M. D. Thompson et al., 1987).

Conformational Studies

  • NMR Spectroscopy: The conformation of 3-Azabicyclo[3.3.1]nonane derivatives has been studied using NMR spectroscopy, showing correlations between structure, conformation, and chemical shifts (I. Iriepa et al., 1992).

Other Applications

  • Catalytic Oxidation of Alcohols: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) has been synthesized and shown to be highly active compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds (M. Shibuya et al., 2009).

Safety And Hazards

For 3-azabicyclo[3.3.1]nonane hydrochloride, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically , indicating potential future directions for research and development in this area.

properties

IUPAC Name

3-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-4-8(3-1)6-9-5-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIUACHCJPWUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275446
Record name 3-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azabicyclo[3.3.1]nonane

CAS RN

280-70-6
Record name 3-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
484
Citations
RA Howie, JMS Skakle - Acta Crystallographica Section E: Structure …, 2001 - scripts.iucr.org
Features of the structure of the title compound, C8H11NO2, are the near planar arrangement of the dicarboximide fragment and the C atoms α to it and the molecular non-…
Number of citations: 14 scripts.iucr.org
MS Arias-Pérez, A Alejo, A Maroto - Tetrahedron, 1997 - Elsevier
Some 3-azabicyclo[3.3.1]nonan-9-ones, 1–3, 1-alkoxycarbonyl derivates, 4,5 and α and β3-methyl-3-azabicyclo[3.3.1]nonan-9-ols, 6, 7, have been studied by means of the molecular …
Number of citations: 31 www.sciencedirect.com
LM RICE, CH GROGAN - The Journal of Organic Chemistry, 1958 - ACS Publications
Series of 3-alkyl and 3-dialkyIaminoalkyl-3-azabicyclo [3.3. 1] nonane-2, 4-diones have been prepared from cts-hexahydroisophthalic anhydride and the corresponding alkyl and …
Number of citations: 8 pubs.acs.org
AT Hulme, A Johnston, AJ Florence… - Journal of the …, 2007 - ACS Publications
The predictions of the crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione submitted in the 2001 international blind test of crystal structure prediction (CSP2001) led to the …
Number of citations: 65 pubs.acs.org
R Jeyaraman, CB Jawaharsingh, S Avila… - Journal of …, 1982 - Wiley Online Library
The 13 C nmr spectra of 4 cis‐2,4‐diphenyl‐3‐azabicyclo[3.3.1]nonanes, 11 cis‐2,4‐diaryl‐3‐azabicyclo[3.3.1]‐nonan‐9‐ones, 26 cis‐2,4‐diaryl‐3‐azabicyclo[3.3.1]‐nonan‐9‐ols or …
Number of citations: 41 onlinelibrary.wiley.com
E Ohki, S Oida, Y Ohashi, H TAKAGI… - Chemical and …, 1970 - jstage.jst.go.jp
3-Azabicyclo [3. 3. 1] nonane derivatives were prepared and tested biologically. Some of these, 3-methyl-9β-alkoxy-9α-phenyl-3-azabicyclo [3. 3. 1] nonane (6-8) and their 3-(β-…
Number of citations: 22 www.jstage.jst.go.jp
AT Hulme, P Fernandes, A Florence… - … Section E: Structure …, 2006 - scripts.iucr.org
A polycrystalline sample of a new polymorph of the title compound, C8H11NO2, was produced during a variable-temperature X-ray powder diffraction study. The crystal structure was …
Number of citations: 7 scripts.iucr.org
A Akila, S Ponnuswamy, VS Suressh, G Usha - Journal of Molecular …, 2015 - Elsevier
Four new N-acyl-2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes 3–6 have been synthesized. The structural characterization and the conformational preferences of the …
Number of citations: 12 www.sciencedirect.com
K Orihara, F Kawagishi, S Yokoshima, T Fukuyama - Synlett, 2018 - thieme-connect.com
The core structure of haliclonin A, a 3-azabicyclo[3.3.1]nonane with a bridge that forms a 17-membered ring, was constructed. The synthesis features a ring-closing metathesis that …
Number of citations: 10 www.thieme-connect.com
IV Shakhkeldyan, NK Melekhina… - Russian journal of …, 2004 - Springer
N-Alkylation of 6(7)-R-1,5-dinitro-3-methyl-3-azabicyclo[3.3.1]non-6-enes with methyl iodide afforded a series of quaternary ammonium salts whose yield depended on the solvent …
Number of citations: 2 idp.springer.com

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